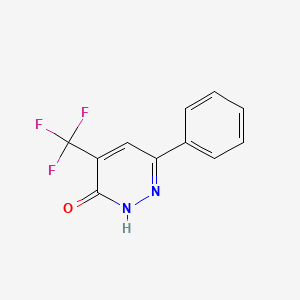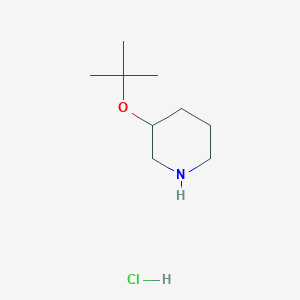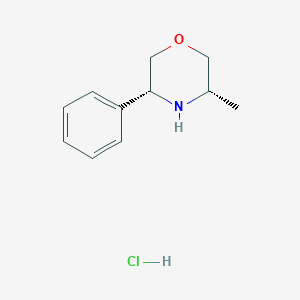
6-苯基-4-(三氟甲基)-2,3-二氢哒嗪-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Phenyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazine ring with a phenyl group and a trifluoromethyl group attached
科学研究应用
6-Phenyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.
作用机制
Target of Action
Similar compounds have been known to target enzymes like lactate dehydrogenase (ldh) in cancer cells .
Mode of Action
Compounds with similar structures have been reported to inhibit the activity of their target enzymes, leading to a decrease in the production of lactate in cancer cells .
Biochemical Pathways
It can be inferred from similar compounds that it may influence the glycolytic pathway, particularly the conversion of pyruvate to lactate, a step catalyzed by ldh .
Result of Action
Similar compounds have been reported to reduce lactate production in cancer cells and inhibit cell growth .
Action Environment
The action of this compound can be influenced by the environmental conditions. For instance, the acidic environment of tumor tissues can affect the interaction of similar compounds with the phospholipid bilayer, potentially impacting the compound’s efficacy and stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable.
化学反应分析
Types of Reactions
6-Phenyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridazine derivatives.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives, while reduction can produce dihydropyridazine derivatives with varying degrees of saturation.
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethyl)pyridazine
- 6-Phenylpyridazine
- 2,3-Dihydropyridazine derivatives
Uniqueness
6-Phenyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one is unique due to the presence of both a phenyl group and a trifluoromethyl group on the pyridazine ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which can enhance its biological activity and make it a valuable compound for various applications.
属性
IUPAC Name |
3-phenyl-5-(trifluoromethyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-6-9(15-16-10(8)17)7-4-2-1-3-5-7/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVAXGANCIBPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2444258.png)
![3-Ethylsulfanyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2444260.png)

![({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetic acid](/img/structure/B2444264.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2444266.png)

![3-methyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine hydrochloride](/img/structure/B2444270.png)

![1-(prop-2-yn-1-yl)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2444272.png)
![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2444273.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid](/img/structure/B2444276.png)
